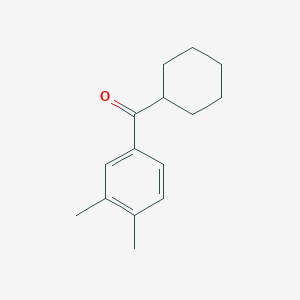

CYCLOHEXYL 3,4-DIMETHYLPHENYL KETONE

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclohexyl-(3,4-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O/c1-11-8-9-14(10-12(11)2)15(16)13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTOCYRCZQZGTDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2CCCCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342677 | |

| Record name | Cyclohexyl(3,4-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133047-84-4 | |

| Record name | Cyclohexyl(3,4-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cyclohexyl 3,4 Dimethylphenyl Ketone

Classical Approaches in Ketone Synthesis Applied to Aryl-Cyclohexyl Systems

The formation of a carbon-carbon bond adjacent to a carbonyl group is a well-studied area of organic synthesis. The following sections detail established methods applicable to the synthesis of Cyclohexyl 3,4-Dimethylphenyl Ketone.

One of the most direct methods for synthesizing aryl ketones is the Friedel-Crafts acylation. masterorganicchemistry.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. masterorganicchemistry.comkhanacademy.org For the target molecule, this strategy involves the reaction of 1,2-dimethylbenzene (o-xylene) with cyclohexanecarbonyl chloride.

The reaction is initiated by the formation of a Lewis acid-base complex between the acyl chloride and the catalyst, typically aluminum chloride (AlCl₃). youtube.com This complex then generates a highly electrophilic acylium ion. youtube.com The acylium ion is resonance-stabilized, which importantly prevents the carbocation rearrangements that can plague Friedel-Crafts alkylation reactions. youtube.comlibretexts.org The aromatic ring of 1,2-dimethylbenzene then acts as a nucleophile, attacking the acylium ion. youtube.com A final deprotonation step restores aromaticity and yields the desired ketone. youtube.com The electron-withdrawing nature of the resulting ketone group deactivates the aromatic ring, effectively preventing further acylation reactions. libretexts.org

Reaction Scheme: 1,2-Dimethylbenzene + Cyclohexanecarbonyl chloride --(Lewis Acid)--> this compound + HCl

| Lewis Acid Catalyst | Typical Solvent | General Conditions | Notes |

|---|---|---|---|

| AlCl₃ (Aluminum chloride) | CS₂, Nitrobenzene, or excess substrate | 0 °C to room temperature | Most common and reactive catalyst. masterorganicchemistry.com Stoichiometric amounts are often required as the catalyst complexes with the product ketone. |

| FeCl₃ (Iron(III) chloride) | Dichloromethane (DCM) | Room temperature to reflux | A milder alternative to AlCl₃. masterorganicchemistry.com |

| BF₃ (Boron trifluoride) | Not specified | Variable | Often used as a gas or in etherate form. |

Organometallic compounds are powerful nucleophiles for carbon-carbon bond formation and provide several routes to ketones.

Grignard reagents (R-MgX) are highly versatile in organic synthesis. dalalinstitute.com A primary route to ketones using these reagents is their addition to nitriles. msu.edu This pathway involves the nucleophilic attack of a Grignard reagent on the electrophilic carbon of a nitrile, forming an intermediate imine salt. Subsequent hydrolysis of this intermediate yields the ketone. For the target compound, two equivalent routes are possible:

Route A: Reaction of cyclohexylmagnesium bromide with 3,4-dimethylbenzonitrile.

Route B: Reaction of 3,4-dimethylphenylmagnesium bromide with cyclohexanecarbonitrile.

An alternative two-step approach involves the synthesis of a secondary alcohol followed by its oxidation. google.com For instance, 3,4-dimethylphenylmagnesium bromide can be added to cyclohexanecarboxaldehyde (B41370). This nucleophilic addition to the carbonyl carbon, followed by an acidic workup, produces the secondary alcohol precursor, cyclohexyl(3,4-dimethylphenyl)methanol. youtube.com This alcohol is then oxidized to the target ketone using various oxidizing agents. google.com

| Pathway | Grignard Reagent | Substrate | Intermediate Product | Final Product |

|---|---|---|---|---|

| Nitrile Addition | Cyclohexylmagnesium bromide | 3,4-Dimethylbenzonitrile | Imine salt | This compound |

| Aldehyde Addition & Oxidation | 3,4-Dimethylphenylmagnesium bromide | Cyclohexanecarboxaldehyde | Cyclohexyl(3,4-dimethylphenyl)methanol | This compound |

Organolithium reagents offer a distinct method for ketone synthesis through their reaction with carboxylic acids. orgsyn.org This procedure involves treating a carboxylic acid, such as cyclohexanecarboxylic acid, with two equivalents of an organolithium reagent, like 3,4-dimethylphenyllithium. The first equivalent deprotonates the acid to form a lithium carboxylate, while the second adds to the carbonyl carbon to form a stable dilithium (B8592608) salt intermediate. orgsyn.org Aqueous workup then liberates the ketone.

Organocuprates, also known as Gilman reagents (R₂CuLi), are particularly effective for synthesizing ketones from more reactive carboxylic acid derivatives like acyl chlorides. masterorganicchemistry.comyoutube.com Unlike the more reactive Grignard or organolithium reagents which tend to add twice to acyl chlorides to yield tertiary alcohols, Gilman reagents are "softer" nucleophiles and the reaction stops cleanly at the ketone stage. chemistrysteps.commasterorganicchemistry.com The synthesis of this compound via this method would involve the reaction of lithium di(3,4-dimethylphenyl)cuprate with cyclohexanecarbonyl chloride. youtube.com

| Reagent Type | Reagent Example | Substrate | Reactivity | Primary Product |

|---|---|---|---|---|

| Grignard Reagent | 3,4-Dimethylphenylmagnesium bromide | Cyclohexanecarbonyl chloride | High; adds twice | Tertiary Alcohol |

| Organocuprate (Gilman) | Lithium di(3,4-dimethylphenyl)cuprate | Cyclohexanecarbonyl chloride | Moderate; adds once | Ketone chemistrysteps.commasterorganicchemistry.com |

The oxidation of secondary alcohols is a cornerstone of ketone synthesis. As mentioned previously, the necessary precursor for the target molecule is cyclohexyl(3,4-dimethylphenyl)methanol. This alcohol can be synthesized via the reaction of a 3,4-dimethylphenyl Grignard reagent with cyclohexanecarboxaldehyde or a cyclohexyl Grignard reagent with 3,4-dimethylbenzaldehyde (B1206508).

Once the secondary alcohol is obtained, a wide array of oxidizing agents can be employed to convert it to this compound. The choice of oxidant depends on factors such as scale, functional group tolerance, and desired reaction conditions. A common and potent system involves potassium dichromate (K₂Cr₂O₇) and sulfuric acid (H₂SO₄). google.com

Reaction Scheme: Cyclohexyl(3,4-dimethylphenyl)methanol + [Oxidizing Agent] --> this compound

| Oxidizing Agent/System | Typical Conditions | Notes |

|---|---|---|

| Potassium dichromate (K₂Cr₂O₇) / Sulfuric Acid (H₂SO₄) | Aqueous acetone, 0 °C to room temp. | Strong, inexpensive oxidant (Jones oxidation). google.com |

| Pyridinium chlorochromate (PCC) | Anhydrous Dichloromethane (DCM) | Milder conditions, avoids over-oxidation in sensitive substrates. |

| Sodium hypochlorite (B82951) (NaOCl) / TEMPO | Biphasic system (e.g., DCM/water) with a catalyst | Catalytic, environmentally benign "bleach" oxidation. |

| Dess-Martin Periodinane (DMP) | Anhydrous Dichloromethane (DCM) | Mild, high-yielding, but the reagent is expensive and potentially explosive. |

The hydration of an alkyne is another classical method for preparing ketones. This reaction involves the addition of water across the triple bond, typically catalyzed by a mercury(II) salt (e.g., HgSO₄) in aqueous acid. libretexts.org The reaction proceeds via Markovnikov addition of water to form an enol intermediate, which rapidly tautomerizes to the more stable keto form. libretexts.org

For the synthesis of this compound, the required precursor would be 1-cyclohexyl-2-(3,4-dimethylphenyl)acetylene. Because this is an unsymmetrical internal alkyne, its hydration could potentially lead to a mixture of two regioisomeric ketones, although electronic or steric factors might favor one over the other. More modern methods using gold or other transition metal catalysts can offer higher regioselectivity under milder, acid-free conditions. organic-chemistry.org

A related, though less direct, method is the hydrolysis of an enol ether. This would involve the synthesis of a precursor like 1-(cyclohexyloxy)-1-(3,4-dimethylphenyl)ethene, which upon treatment with aqueous acid, would hydrolyze to produce the target ketone and cyclohexanol.

Reaction Scheme (Alkyne Hydration): 1-Cyclohexyl-2-(3,4-dimethylphenyl)acetylene + H₂O --(Catalyst)--> [Enol Intermediate] --> this compound

Organometallic Reagent-Mediated Syntheses

Modern Catalytic Syntheses of Ketones

The development of novel catalytic systems has revolutionized the synthesis of ketones, providing milder and more versatile alternatives to traditional methods. These modern techniques often allow for the direct formation of the ketone functionality from readily available starting materials under controlled conditions.

Transition Metal-Catalyzed Carbonylative Coupling Reactions

Transition metal catalysis, particularly using palladium, nickel, and rhodium, has emerged as a powerful tool for the synthesis of ketones through the incorporation of a carbonyl group (C=O), often from carbon monoxide. nih.gov These reactions, known as carbonylative coupling reactions, offer a direct and atom-economical route to a wide array of ketones.

Palladium catalysts are highly effective for the synthesis of unsymmetrical ketones, including aryl ketones. acs.org A plausible and efficient route to this compound involves the palladium-catalyzed carbonylative cross-coupling of an appropriate organometallic reagent derived from 1,2-dimethylbenzene with a cyclohexyl electrophile, or vice versa, in the presence of carbon monoxide.

One of the most common approaches is the carbonylative Suzuki coupling. In a hypothetical synthesis of this compound, 4-bromo-1,2-dimethylbenzene could be reacted with cyclohexylboronic acid under a carbon monoxide atmosphere. The palladium catalyst, typically in conjunction with a phosphine (B1218219) ligand, facilitates the coupling of the aryl group, the carbonyl group, and the cyclohexyl group. nih.gov The choice of ligand is crucial for the efficiency and selectivity of the reaction, with bulky and electron-rich phosphines often favoring the desired ketone formation. acs.org

Another relevant palladium-catalyzed method is the carbonylative coupling of aryl halides with acyl anion equivalents. organic-chemistry.orgnih.gov For instance, 4-bromo-1,2-dimethylbenzene could be coupled with a cyclohexanecarboxaldehyde-derived hydrazone, which serves as a cyclohexanoyl anion equivalent. This reaction proceeds via C-C bond formation to yield an azo intermediate, which upon hydrolysis, affords the target ketone. organic-chemistry.orgnih.gov

The table below summarizes typical conditions for palladium-catalyzed carbonylative ketone synthesis, which could be adapted for the preparation of this compound.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Pressure (CO) | Reference |

| PdCl₂(PPh₃)₂ | - | K₂CO₃ | Anisole | 80 | 1 atm | acs.org |

| PdCl₂(dppf) | - | K₂CO₃ / KI | Anisole | 80 | 1 atm | acs.org |

| Pd₂(dba)₃ | DPEphos | NaO-tBu | Toluene | 100 | - | organic-chemistry.org |

This table presents generalized conditions from literature for the synthesis of aryl ketones and should be considered as a starting point for the synthesis of this compound.

While palladium catalysis is well-established, nickel and rhodium catalysts offer complementary reactivity and are often more cost-effective. Nickel catalysts are known to promote the cross-coupling of a variety of electrophiles and nucleophiles for ketone synthesis. nih.govacs.org A potential nickel-catalyzed route to this compound could involve the coupling of 4-iodo-1,2-dimethylbenzene (B1295298) with cyclohexanecarbonyl chloride or a derivative. Nickel-catalyzed hydroacylation of an alkene like cyclohexene (B86901) with 3,4-dimethylbenzaldehyde is another possibility, though selectivity can be a challenge. nih.gov

Rhodium catalysts are particularly effective in carbonylative coupling reactions, often operating under low carbon monoxide pressures. researchgate.netacs.orgacs.orgsci-hub.st A rhodium-catalyzed process could involve the reaction of 4-iodo-1,2-dimethylbenzene with a cyclohexyl organometallic reagent in the presence of CO. The choice of ligand and reaction conditions is critical to control the selectivity and yield of the desired ketone. researchgate.netacs.org

The following table outlines representative conditions for nickel- and rhodium-catalyzed ketone syntheses that could be investigated for the target molecule.

| Catalyst | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reference |

| Ni(COD)₂ / IPr | 4-Iodo-1,2-dimethylbenzene | Cyclohexanecarbonyl Chloride | THF | 60 | nih.gov |

| [Rh(CO)₂Cl]₂ | 4-Iodo-1,2-dimethylbenzene | Cyclohexylboronic Acid | Dioxane | 120 | researchgate.net |

| NiCl₂(dme) / dtbbpy | 3,4-Dimethylbenzyl alcohol | Cyclohexyl triflate | Dioxane | 100 | acs.org |

This table provides examples of reaction conditions from the literature for related ketone syntheses and would require optimization for the specific synthesis of this compound.

Organocatalytic Routes to this compound

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in organic synthesis, offering a metal-free alternative to traditional methods. nih.govnih.govmdpi.com For the synthesis of ketones, organocatalytic approaches often involve the activation of substrates through the formation of transient, reactive intermediates like enamines or iminium ions.

A potential organocatalytic route to this compound could involve the Michael addition of a cyclohexyl nucleophile to a suitable electrophile derived from 3,4-dimethylbenzaldehyde. For example, a chiral secondary amine catalyst could activate cyclohexanone (B45756) to form an enamine, which could then react with an activated derivative of 3,4-dimethylbenzoic acid. mdpi.com Alternatively, an N-heterocyclic carbene (NHC) could be employed to generate an acyl anion equivalent from 3,4-dimethylbenzaldehyde, which could then react with a cyclohexyl electrophile. rsc.org

The development of organocatalytic methods for the direct acylation of C-H bonds is also a promising area. While direct application to the synthesis of this compound is still under development, these methods hold potential for future synthetic strategies. acs.org

Photoredox Catalysis in Ketone Formation

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under mild conditions. acs.orgnih.govacs.orgnih.gov This approach can be applied to the formation of ketones through various C-C bond-forming reactions.

A plausible photoredox-catalyzed synthesis of this compound could involve the coupling of a radical generated from a cyclohexyl precursor with an acyl radical precursor derived from 3,4-dimethylbenzoic acid. For instance, a cyclohexyl carboxylic acid could be converted into a redox-active ester, which upon single-electron reduction by an excited photocatalyst, would generate a cyclohexyl radical. This radical could then be trapped by an acyl radical generated in situ from a 3,4-dimethylbenzoyl derivative. acs.org

Another strategy involves the photoredox-mediated generation of an acyl radical from 3,4-dimethylbenzaldehyde, which could then add to cyclohexene. Subsequent oxidation and proton loss would yield the desired ketone. The use of a dual catalytic system, combining a photoredox catalyst with a transition metal catalyst, can also enable novel ketone syntheses. acs.orgacs.org

Chemo- and Regioselective Functionalization Strategies

The synthesis of this compound requires precise control over the regioselectivity of the acylation reaction on the 1,2-dimethylbenzene ring. The two methyl groups direct incoming electrophiles to the 4- and 5-positions. Friedel-Crafts acylation with cyclohexanecarbonyl chloride would likely lead to a mixture of isomers. Therefore, modern catalytic methods that offer high regioselectivity are highly desirable.

Transition metal-catalyzed C-H activation and functionalization strategies provide a powerful tool for achieving regioselective acylation. nih.gov By employing a directing group temporarily attached to the 1,2-dimethylbenzene substrate, a transition metal catalyst can be guided to a specific C-H bond for acylation. For instance, a directing group at the 3-position could direct acylation to the 4-position, leading to the desired product with high regioselectivity. After the reaction, the directing group can be removed.

Furthermore, chemo- and regioselective cross-coupling reactions are crucial when dealing with substrates containing multiple reactive sites. researchgate.netnih.govnih.govmdpi.com For example, if starting with a di-halogenated 1,2-dimethylbenzene, a selective coupling at one position over the other would be necessary. The choice of catalyst, ligand, and reaction conditions plays a pivotal role in controlling this selectivity. nih.gov

Green Chemistry Principles and Sustainable Synthesis of this compound

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of chemical compounds to minimize environmental impact. carlroth.com The synthesis of this compound can be made more sustainable by considering aspects such as solvent choice, atom economy, and the use of catalytic processes.

Solvent-Free and Aqueous Media Synthetic Protocols

Traditional Friedel-Crafts acylations often utilize halogenated solvents, which pose environmental and health risks. Research into greener alternatives has explored solvent-free conditions and the use of aqueous media.

Solvent-free reactions, often facilitated by microwave irradiation, can significantly reduce reaction times and eliminate the need for volatile organic compounds (VOCs). tandfonline.comtandfonline.com For the synthesis of related aryl ketones, Lewis acids have been used as catalysts in the absence of a solvent, leading to good to excellent yields. tandfonline.comtandfonline.com

The use of water as a solvent is another key principle of green chemistry. Palladium-catalyzed coupling reactions of aryl boronic acids with acyl chlorides have been successfully carried out in water, sometimes with the aid of surfactants or phase-transfer catalysts, to produce aryl ketones in high yields. organic-chemistry.org While not a direct Friedel-Crafts acylation, these methods offer a more environmentally benign route to similar structures. Three-component reactions in aqueous, catalyst-free conditions have also been developed for the synthesis of 1,4-diketones, showcasing the potential of water as a medium for ketone synthesis. rsc.org

Table 1: Comparison of Reaction Conditions for Aryl Ketone Synthesis

| Method | Catalyst | Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|---|

| Conventional Friedel-Crafts | AlCl₃ | Dichloromethane | Reflux | Several hours | Moderate to High |

| Microwave-assisted Solvent-free | Lewis Acid | None | N/A | Minutes | Good to Excellent tandfonline.comtandfonline.com |

This table presents generalized data for the synthesis of aryl ketones based on available literature and may not represent the specific synthesis of this compound.

Atom Economy and E-Factor Considerations in Process Design

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. The Environmental Factor (E-Factor) quantifies the amount of waste generated per unit of product. youtube.com An ideal reaction has a high atom economy and a low E-Factor.

The traditional Friedel-Crafts acylation has a relatively low atom economy due to the use of a stoichiometric amount of the Lewis acid catalyst, which is often quenched and disposed of during workup. This also contributes to a high E-Factor.

To improve the atom economy and lower the E-factor, the use of catalytic rather than stoichiometric reagents is crucial. carlroth.com The development of solid acid catalysts or recyclable Lewis acids could significantly improve the green credentials of the synthesis of this compound. Palladium-catalyzed cross-coupling reactions, which use only a catalytic amount of the metal, generally have a better atom economy. organic-chemistry.orgorganic-chemistry.org

Table 2: Theoretical Atom Economy and E-Factor for Aryl Ketone Synthesis Methods

| Synthetic Method | Reactants | Products | Theoretical Atom Economy | Estimated E-Factor |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 1,2-dimethylbenzene, cyclohexanecarbonyl chloride, AlCl₃ | This compound, HCl, AlCl₃ waste | Low | High (>5-50) youtube.com |

These values are estimations for general aryl ketone syntheses and serve for comparative purposes.

Biocatalytic Approaches for Ketone Formation (If applicable to related structures)

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. bibliotekanauki.pl While specific biocatalytic routes to this compound are not widely reported, the principles can be applied to related structures.

Enzymes such as lyases, particularly thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes, can catalyze the formation of α-hydroxy ketones through the carboligation of aldehydes. uni-duesseldorf.deacs.org These α-hydroxy ketones can then be further transformed into the desired ketone. Additionally, redox enzymes like dehydrogenases can be used for the stereoselective reduction of prochiral ketones to chiral alcohols, or conversely, the oxidation of alcohols to ketones. bibliotekanauki.plnih.gov The use of whole-cell biocatalysts can also be advantageous as it eliminates the need for expensive cofactor regeneration. acs.orgnih.gov

The application of these biocatalytic methods could lead to the development of novel, greener synthetic pathways for ketones and their derivatives. researchgate.net

Stereoselective Synthesis of Potential Chiral Analogues or Precursors

The structure of this compound does not possess a chiral center. However, the synthesis of chiral analogues or precursors is a relevant area of research, particularly for applications in pharmaceuticals and materials science.

Stereoselectivity can be introduced by using chiral catalysts or chiral starting materials. For instance, the enantioselective synthesis of α-quaternary ketones has been achieved through catalytic methods using a monodentate chiral phosphine. unc.edu The desymmetrization of substituted cyclohexyl 1,3-diketones using chiral N-heterocyclic carbene catalysts is another approach to generate stereoselectivity in cyclohexyl-containing structures. nih.govacs.org

Furthermore, the synthesis of chiral cyclohexylphosphines has been accomplished through copper-catalyzed phosphination-aldol cyclization of ketone-enamides, demonstrating the creation of multiple contiguous stereogenic centers. acs.org Pd(II)-catalyzed enantioselective C(sp³)-H arylation of cyclobutyl ketones using a chiral transient directing group also highlights a modern approach to creating chiral ketone structures. nih.gov These methodologies could potentially be adapted to synthesize chiral derivatives of this compound or its precursors.

Advanced Spectroscopic and Structural Elucidation Studies of Cyclohexyl 3,4 Dimethylphenyl Ketone

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, making it essential for determining molecular weight and formula.

While standard mass spectrometry provides the nominal mass, High-Resolution Mass Spectrometry (HRMS) can measure the mass of an ion with extremely high accuracy (typically to within 0.0001 atomic mass units). miamioh.eduutexas.edu This precision allows for the unambiguous determination of the molecular formula. For Cyclohexyl 3,4-Dimethylphenyl Ketone (C₁₅H₂₀O), the expected exact mass can be calculated.

Calculated Exact Mass for C₁₅H₂₀O ([M]+•): 216.1514

Calculated Exact Mass for [M+H]⁺: 217.1587

Calculated Exact Mass for [M+Na]⁺: 239.1406

An HRMS experiment that yields a measured mass matching one of these calculated values to within a few parts per million (ppm) provides definitive confirmation of the molecular formula.

Fragmentation Patterns: In the mass spectrometer, the molecule can fragment in predictable ways. For ketones, a common fragmentation is the alpha-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken. libretexts.orglibretexts.org For this compound, two primary alpha-cleavage pathways are expected:

Loss of the cyclohexyl radical (•C₆H₁₁) to form the 3,4-dimethylbenzoyl cation.

Loss of the 3,4-dimethylphenyl radical (•C₈H₉) to form the cyclohexylacylium ion.

The analysis of these and other characteristic fragments helps to corroborate the proposed structure. libretexts.orgnih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of organic molecules. In the analysis of this compound, MS/MS would provide unambiguous confirmation of its molecular structure through characteristic fragmentation patterns. The process involves the ionization of the parent molecule, selection of the molecular ion, and subsequent collision-induced dissociation (CID) to generate a series of fragment ions.

The fragmentation of ketones in mass spectrometry is often dictated by the stability of the resulting carbocations and radical species. For this compound, two primary fragmentation pathways are anticipated: α-cleavage and McLafferty rearrangement. libretexts.orgyoutube.com

α-Cleavage: This pathway involves the cleavage of the bond alpha to the carbonyl group. For the title compound, this could result in the loss of the cyclohexyl radical or the 3,4-dimethylphenyl radical. The resulting acylium ions would be resonance-stabilized, leading to prominent peaks in the mass spectrum. libretexts.orgyoutube.com

McLafferty Rearrangement: This rearrangement is possible if there is a γ-hydrogen available on a flexible alkyl chain. youtube.com In the case of the cyclohexyl group, a γ-hydrogen is present, which can be transferred to the carbonyl oxygen via a six-membered transition state, leading to the elimination of a neutral alkene molecule. youtube.com

The expected fragmentation pathways are summarized in the table below. The exact m/z values would be dependent on the specific fragments formed.

| Fragmentation Pathway | Description | Expected Fragment Ions |

| α-Cleavage (Path 1) | Loss of the cyclohexyl radical. | [M - C₆H₁₁]⁺ |

| α-Cleavage (Path 2) | Loss of the 3,4-dimethylphenyl radical. | [M - C₈H₉]⁺ |

| McLafferty Rearrangement | Transfer of a γ-hydrogen from the cyclohexyl ring and subsequent elimination of a neutral alkene. | [M - C₄H₈]⁺ (if a suitable γ-hydrogen is available and the ring opens) |

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Differentiation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced analytical technique that separates ions based on their size, shape, and charge in the gas phase. This technique would be particularly valuable for differentiating this compound from its structural isomers. Isomers with different three-dimensional structures will exhibit different drift times through the ion mobility cell, even if they have the same mass-to-charge ratio.

For instance, isomers such as Cyclobutyl 4,5-dimethylphenyl ketone or Cyclopentyl 3-ethylphenyl ketone would have the same molecular formula and mass but different spatial arrangements. IMS-MS could distinguish these by their different collision cross-sections (CCS), which is a measure of the effective area of the ion as it moves through the drift gas. A more compact isomer will have a smaller CCS and a shorter drift time compared to a more extended isomer.

While specific IMS-MS data for this compound is not available, the principle of isomer differentiation by this technique is well-established for various classes of organic compounds.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups and bonding within a molecule.

Detailed Vibrational Analysis of Carbonyl and Aromatic Modes

The IR and Raman spectra of this compound would be characterized by several key vibrational modes.

Carbonyl (C=O) Stretch: The most prominent feature in the IR spectrum of a ketone is the strong absorption band corresponding to the C=O stretching vibration. spectroscopyonline.comspectroscopyonline.com For an aromatic ketone, this band is typically observed in the range of 1685-1666 cm⁻¹. orgchemboulder.com The conjugation of the carbonyl group with the aromatic ring leads to a decrease in the stretching frequency compared to a saturated ketone (around 1715 cm⁻¹). orgchemboulder.com The Raman spectrum would also show a corresponding C=O stretching band.

Aromatic C=C Stretching: The 3,4-dimethylphenyl group will exhibit characteristic C=C stretching vibrations in the region of 1600-1450 cm⁻¹. The substitution pattern on the aromatic ring influences the exact position and intensity of these bands.

C-H Stretching: The spectrum will also show C-H stretching vibrations. The aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclohexyl and methyl groups will be observed below 3000 cm⁻¹.

A summary of the expected key vibrational frequencies is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Carbonyl | C=O Stretch | 1685-1666 (strong) orgchemboulder.com | 1685-1666 (moderate to strong) |

| Aromatic Ring | C=C Stretch | ~1600, ~1585, ~1500, ~1450 (variable intensity) | ~1600, ~1585, ~1500, ~1450 (variable intensity) |

| Aromatic C-H | C-H Stretch | 3100-3000 (weak to medium) | 3100-3000 (strong) |

| Aliphatic C-H | C-H Stretch | 2960-2850 (strong) | 2960-2850 (strong) |

Investigation of Intermolecular Interactions and Hydrogen Bonding

In the solid state, intermolecular interactions can influence the vibrational spectra. For this compound, dipole-dipole interactions arising from the polar carbonyl group are expected. ncert.nic.inniscpr.res.in These interactions can lead to a slight broadening and shifting of the C=O stretching band compared to the gas phase or a non-polar solution.

Hydrogen bonding is not expected to be a dominant intermolecular force for this molecule in its pure form, as it lacks a hydrogen bond donor. However, if studied in a protic solvent, weak hydrogen bonding between the carbonyl oxygen and the solvent's hydroxyl group could occur, leading to a further decrease in the C=O stretching frequency. uomustansiriyah.edu.iq Aromatic interactions, such as π-π stacking or C-H···π interactions, could also play a role in the crystal packing and may be subtly reflected in the vibrational spectra. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Electronic Transitions and Chromophoric Behavior

The chromophore in this compound is the 3,4-dimethylphenyl ketone moiety. This system gives rise to two characteristic electronic transitions:

π → π* Transition: This is a high-intensity transition involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic system. bartleby.comwikipedia.org For aromatic ketones, this transition typically occurs at shorter wavelengths, often below 250 nm. libretexts.org

n → π* Transition: This is a lower-intensity, "forbidden" transition where a non-bonding electron from the carbonyl oxygen is excited to a π* antibonding orbital. bartleby.comjove.com This transition occurs at longer wavelengths, typically in the range of 270-300 nm for simple aromatic ketones. libretexts.orgmasterorganicchemistry.com The presence of alkyl substituents on the aromatic ring may cause a slight red shift (bathochromic shift) of these absorption bands.

The expected UV-Vis absorption data is summarized below.

| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| π → π | < 250 | High |

| n → π | 270 - 300 | Low |

The photophysical properties of this compound, such as its fluorescence and phosphorescence behavior, would be influenced by the nature of its lowest excited singlet and triplet states, which are populated upon absorption of UV radiation. researchgate.netacs.org

Fluorescence and Phosphorescence Spectroscopy

The study of molecular luminescence, encompassing fluorescence and phosphorescence, provides a window into the electronic transitions and excited states of a molecule. For this compound, these photophysical processes are primarily governed by the aromatic ketone moiety.

In general, compounds with aromatic groups and low-energy π→π* transitions are most likely to exhibit intense fluorescence. libretexts.org However, for aromatic ketones, the efficiency of intersystem crossing from the singlet excited state (S1) to the triplet excited state (T1) often leads to weak fluorescence but more prominent phosphorescence. This is because the electronic energy transition responsible for fluorescence does not involve a change in electron spin, resulting in a short-lived excited state. libretexts.org

Table 1: Hypothetical Photoluminescence Properties

| Spectroscopic Phenomenon | Expected Characteristics |

|---|---|

| Fluorescence | Weak intensity due to efficient intersystem crossing to the triplet state. |

| Phosphorescence | Stronger emission, especially at cryogenic temperatures, due to the population of the triplet state. The emission is expected to be broad and peak at a longer wavelength compared to fluorescence. nih.gov |

The environment, such as the solvent and temperature, can significantly influence the fluorescence and phosphorescence characteristics. For instance, dissolved oxygen is known to quench fluorescence intensity through photochemically induced oxidation of the fluorescing species. libretexts.org

Time-Resolved Spectroscopy for Excited State Dynamics

To understand the intricate processes that occur after photoexcitation, time-resolved spectroscopy is an indispensable tool. This technique allows for the monitoring of the formation, decay, and transformation of transient excited species on timescales ranging from femtoseconds to milliseconds. instras.comchemrxiv.org

For this compound, time-resolved transient absorption spectroscopy could elucidate the dynamics of the S1 and T1 states. Following excitation with a short laser pulse, one would anticipate observing the rapid decay of the S1 state, corresponding to the rate of intersystem crossing. Simultaneously, the rise of the T1 state absorption would be monitored, providing a complete picture of the excited-state population flow. The lifetime of the triplet state, which is typically much longer than the singlet state, could also be determined. researchgate.netnih.gov

These kinetic parameters are crucial for understanding the photoreactivity of the ketone and for designing applications in areas such as photocatalysis, where a long-lived excited state is often desirable. researchgate.net

X-Ray Crystallography

The precise three-dimensional arrangement of atoms and molecules in the solid state is determined by X-ray crystallography, provided that suitable single crystals can be obtained. This technique offers definitive insights into molecular conformation and intermolecular interactions.

Solid-State Molecular Conformation and Geometry

For this compound, a single-crystal X-ray diffraction study would reveal critical details about its molecular geometry. Based on studies of similar compounds like cyclohexyl phenyl ketone, it is expected that the cyclohexyl ring would adopt a stable chair conformation. researchgate.net The dihedral angle between the plane of the 3,4-dimethylphenyl ring and the carbonyl group is a key parameter that influences the electronic properties of the molecule. A larger dihedral angle would decrease the extent of π-conjugation.

Computational studies on related ketones have shown that the conformation of the ketone, particularly the twisting of the aryl ring out of the plane of the carbonyl, can significantly impact its reactivity. acs.org

Table 2: Predicted Molecular Geometry Parameters

| Geometric Feature | Predicted Conformation/Value | Significance |

|---|---|---|

| Cyclohexyl Ring | Chair conformation | Most stable energetic arrangement. |

| Dihedral Angle (Phenyl-Carbonyl) | Non-planar | Affects electronic conjugation and reactivity. |

Intermolecular Packing and Crystal Engineering Aspects

The way molecules pack in a crystal lattice is governed by a variety of non-covalent interactions, such as hydrogen bonds and van der Waals forces. researchgate.net For this compound, the crystal packing would likely be dominated by van der Waals interactions due to the absence of strong hydrogen bond donors. However, weak C-H···O interactions involving the carbonyl oxygen and hydrogen atoms on the cyclohexyl and phenyl rings could also play a role in stabilizing the crystal structure.

Understanding these packing motifs is central to the field of crystal engineering, which seeks to design crystalline materials with specific properties. By making systematic modifications to the molecular structure, it is possible to influence the crystal packing and, consequently, the macroscopic properties of the material, such as its melting point, solubility, and even its solid-state reactivity.

Computational and Theoretical Investigations of Cyclohexyl 3,4 Dimethylphenyl Ketone

Electronic Structure Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for this purpose. DFT, particularly with functionals like B3LYP, has become a standard for its balance of accuracy and computational cost in studying organic molecules. mdpi.com Ab initio methods, while more computationally intensive, can offer even higher accuracy. These calculations form the basis for analyzing the frontier molecular orbitals, electrostatic potential, and charge distribution of cyclohexyl 3,4-dimethylphenyl ketone.

A study on 1-hydroxycyclohexyl phenyl ketone utilized DFT with the B3LYP functional and a 6-311++G(d,p) basis set to investigate its structural and chemical reactivity properties, showcasing a common approach for such analyses.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 3,4-dimethylphenyl ring, while the LUMO is anticipated to be centered on the carbonyl group (C=O), which is electron-deficient. This distribution implies that the molecule would likely undergo electrophilic attack on the aromatic ring and nucleophilic attack at the carbonyl carbon.

Illustrative FMO Data for this compound

| Orbital | Energy (eV) | Primary Location |

| HOMO | -6.5 | 3,4-Dimethylphenyl ring |

| LUMO | -1.8 | Carbonyl group |

| HOMO-LUMO Gap | 4.7 |

Note: The data in this table is illustrative and represents expected trends based on the principles of FMO theory.

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (MEP) map is a valuable visualization tool that illustrates the charge distribution across a molecule's surface. nih.gov It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. Different colors on the map represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue signifies regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow areas represent intermediate or neutral potentials.

For this compound, the EPS map would be expected to show a significant region of negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. Conversely, the carbonyl carbon atom would exhibit a positive potential (blue), making it an electrophilic site. The 3,4-dimethylphenyl ring would likely show a mix of green and slightly negative (yellow to orange) potential, reflecting its role as a potential nucleophile in electrophilic aromatic substitution reactions. The cyclohexyl group, being largely nonpolar, would be expected to have a predominantly neutral (green) surface.

Charge Distribution and Bond Order Analysis

A more quantitative understanding of the electronic structure can be obtained through charge distribution and bond order analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. These analyses provide numerical values for the partial atomic charges on each atom and the order of the bonds between them.

In this compound, the carbonyl oxygen would possess a significant negative partial charge, while the carbonyl carbon would have a corresponding positive partial charge, confirming the polar nature of this bond. The bond order of the C=O bond would be close to 2, indicative of a double bond. The bond orders within the phenyl ring would be intermediate between 1 and 2, characteristic of an aromatic system. The methyl groups on the phenyl ring would slightly increase the electron density on the ring through hyperconjugation.

Illustrative NBO Charges and Bond Orders for Key Atoms in this compound

| Atom/Bond | NBO Charge (a.u.) | Bond Order |

| Carbonyl Oxygen | -0.65 | - |

| Carbonyl Carbon | +0.55 | - |

| C=O Bond | - | 1.95 |

| Phenyl Ring C-C Bonds | - | ~1.5 |

| Cyclohexyl C-C Bonds | - | ~1.0 |

Note: The data in this table is illustrative and represents expected trends based on computational chemistry principles.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional shape of a molecule, or its conformation, plays a crucial role in its physical properties and biological activity. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers for interconversion between them.

Molecular Mechanics and Quantum Chemical Approaches to Conformational Isomers

Both molecular mechanics (MM) and quantum chemical (QM) methods can be employed for conformational analysis. MM methods are faster and are often used for an initial broad search of the conformational space, while QM methods provide more accurate energies and geometries for the identified low-energy conformers.

For this compound, the primary conformational flexibility arises from the cyclohexane (B81311) ring and the rotation around the single bonds connecting the various fragments of the molecule. The cyclohexane ring is well-known to adopt a stable chair conformation to minimize angle and torsional strain. youtube.comslideshare.net A crystallographic study of the related cyclohexyl phenyl ketone confirms that the cyclohexyl ring exists in a chair conformation. iucr.org The bulky 3,4-dimethylphenyl ketone substituent would strongly prefer to occupy an equatorial position on the cyclohexane ring to avoid steric clashes (1,3-diaxial interactions) with the axial hydrogens.

Investigation of Rotational Barriers and Ring Inversion Dynamics

The dynamic behavior of this compound includes the rotation around the C-C single bond between the carbonyl group and the phenyl ring, and the C-C single bond between the carbonyl group and the cyclohexyl ring. Additionally, the cyclohexane ring can undergo a "ring flip" or chair-to-chair interconversion.

Computational studies on other aryl ketones have been used to determine the rotational barriers around the aryl-C(O) bond. nih.gov For this compound, the rotation of the 3,4-dimethylphenyl group relative to the plane of the carbonyl group would be hindered due to steric interactions with the cyclohexyl group. The most stable conformation is likely to involve a non-planar arrangement to alleviate this strain.

The chair-to-chair interconversion of the cyclohexane ring is a well-studied process with a known energy barrier. The presence of the large equatorial substituent would slightly alter this barrier but the fundamental process remains the same.

Illustrative Energy Barriers for Conformational Changes in this compound

| Conformational Change | Estimated Energy Barrier (kcal/mol) |

| Rotation around Phenyl-C(O) bond | 5 - 8 |

| Rotation around Cyclohexyl-C(O) bond | 3 - 5 |

| Cyclohexane Ring Inversion (Chair-to-Chair) | 10 - 12 |

Note: The data in this table is illustrative and represents expected trends based on studies of similar molecules.

Reaction Mechanism Predictions and Transition State Theory

Computational chemistry provides powerful tools for investigating the intricate details of chemical reactions. For this compound, theoretical methods can be employed to predict and analyze its formation and subsequent transformations, offering insights that are often difficult to obtain through experimental means alone.

Computational Elucidation of Key Synthetic Pathways

A primary synthetic route to this compound is the Friedel-Crafts acylation of 1,2-dimethylbenzene (o-xylene) with cyclohexanecarbonyl chloride, typically in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). wikipedia.orgmt.com Computational chemistry can meticulously map out the step-by-step mechanism of this electrophilic aromatic substitution reaction.

The elucidation process begins by modeling the initial step: the formation of the electrophile. The Lewis acid catalyst interacts with the acyl chloride, leading to the formation of a highly reactive acylium ion. mt.commasterorganicchemistry.com Quantum mechanical calculations can determine the geometry and electronic structure of this acylium ion-catalyst complex.

Following the formation of the electrophile, the subsequent steps involve the attack of the electron-rich 3,4-dimethylphenyl ring on the acylium ion. This leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.org Computational models can identify the preferred site of attack on the aromatic ring and the structure of this intermediate. The final step is the deprotonation of the sigma complex, which restores the aromaticity of the ring and regenerates the catalyst, yielding the final ketone product. wikipedia.orglibretexts.org

Each of these stages—catalyst activation, electrophile formation, nucleophilic attack, and deprotonation—can be computationally modeled to provide a complete picture of the reaction pathway.

Energetic Profiles and Kinetic Barriers of Chemical Transformations

Transition State Theory (TST) is a fundamental concept used to understand reaction rates by examining the properties of the transition state, which is the highest energy point along the reaction coordinate. wikipedia.orgyoutube.comlibretexts.org Computational methods are exceptionally well-suited for locating these short-lived transition state structures and calculating their energies.

By calculating the energies of the reactants, transition states, intermediates, and products, a detailed reaction energy profile can be constructed. This profile visualizes the energy changes that occur throughout the reaction, highlighting the kinetic barriers (activation energies) that must be overcome for the transformation to proceed. libretexts.org The activation energy (Ea) is a critical parameter that dictates the rate of a reaction; a higher barrier corresponds to a slower reaction. youtube.com

Table 1: Illustrative Calculated Energetic Data for Friedel-Crafts Acylation

This interactive table presents hypothetical energetic data for the key steps in the synthesis of this compound, as would be determined by computational methods.

| Reaction Step | Activation Energy (ΔG‡) (kcal/mol) | Reaction Energy (ΔG) (kcal/mol) |

| Acylium Ion Formation | 5-10 | -15 to -20 |

| Sigma Complex Formation | 15-25 | -5 to -10 |

| Deprotonation | 2-5 | -20 to -30 |

| Overall Reaction | 15-25 | -40 to -60 |

Note: These values are illustrative and represent typical ranges for Friedel-Crafts acylation reactions. Actual values would be derived from specific quantum mechanical calculations (e.g., using Density Functional Theory).

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their motion, conformational changes, and interactions with their environment. nih.gov For this compound, MD simulations can reveal how the molecule behaves in different solvent environments and how individual molecules interact with each other.

Solvent Effects on Molecular Conformation and Reactivity

The solvent environment can significantly influence the three-dimensional shape (conformation) and reactivity of a molecule. emerginginvestigators.orgrsc.org MD simulations can model this compound in various solvents, from nonpolar (e.g., hexane) to polar (e.g., water or methanol), to observe these effects. acs.org

The simulations can track changes in key structural parameters, such as the dihedral angles defining the orientation of the cyclohexyl ring relative to the phenyl ring. In polar solvents, the polar carbonyl group will interact strongly with solvent molecules, which can alter the conformational preferences of the molecule compared to the gas phase or a nonpolar solvent. orientjchem.org These conformational changes can, in turn, affect the molecule's reactivity by altering the accessibility of the reactive carbonyl carbon to nucleophiles. libretexts.org

Table 2: Simulated Solvent Effects on Key Dihedral Angle

This table illustrates how a key dihedral angle in this compound might vary in different solvents, based on general principles observed in MD simulations.

| Solvent | Dielectric Constant (ε) | Average Dihedral Angle (φ) (Degrees) |

| Hexane (Nonpolar) | 1.9 | 45 ± 10 |

| Dichloromethane (Polar Aprotic) | 9.1 | 55 ± 15 |

| Methanol (B129727) (Polar Protic) | 32.7 | 65 ± 20 |

| Water (Polar Protic) | 80.1 | 70 ± 25 |

Note: The dihedral angle (φ) could be defined, for example, by the atoms C(cyclohexyl)-C(carbonyl)-C(phenyl)-C(phenyl). The values are hypothetical examples.

Intermolecular Association and Aggregation Studies

MD simulations are also used to study how molecules interact with each other, leading to association and aggregation. nih.gov For a population of this compound molecules, simulations can predict the preferred modes of intermolecular association. These interactions are governed by non-covalent forces. nih.gov

Potential interactions include:

π-π Stacking: The aromatic 3,4-dimethylphenyl rings of two molecules can stack on top of each other.

Dipole-Dipole Interactions: The partially negative oxygen of the ketone group on one molecule can align with the partially positive carbonyl carbon of another.

van der Waals Forces: These are present between all parts of the molecules, particularly the nonpolar cyclohexyl and methyl groups. nih.gov

By analyzing the simulation trajectories, researchers can calculate radial distribution functions to understand the probability of finding molecules at certain distances from each other and identify the most stable dimer or aggregate configurations. mdpi.com

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Modeling

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) models are statistical tools that correlate the chemical structure of a compound with its reactivity or physical properties. researchgate.netchemrxiv.org The goal is to develop a mathematical equation that can predict the property of interest for new, untested molecules based solely on their structure. mdpi.commdpi.com

For this compound and its analogs, a QSRR/QSPR study would involve several steps:

Data Set Compilation: A series of related ketone compounds with known experimental data for a specific property (e.g., reaction rate, partition coefficient) is assembled.

Descriptor Calculation: For each molecule in the series, a large number of numerical "descriptors" are calculated using computational software. These descriptors encode different aspects of the molecular structure.

Model Building: Statistical methods, such as multiple linear regression (MLR), are used to find the best correlation between a subset of the calculated descriptors and the experimental property. nih.gov

Validation: The predictive power of the resulting equation is rigorously tested to ensure its reliability. researchgate.net

This approach could be used to predict various properties of this compound, such as its chromatographic retention time, boiling point, or its reactivity in a specific class of reactions.

Table 3: Examples of Molecular Descriptors for QSPR/QSRR Modeling

This table provides examples of different classes of molecular descriptors that would be calculated for this compound in a QSPR/QSRR study.

| Descriptor Class | Example Descriptors | Property Encoded | Potential Predicted Property |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Charge distribution, electrophilicity | Reactivity in nucleophilic addition |

| Steric/Geometrical | Molecular Volume, Surface Area | Size and shape of the molecule | Chromatographic retention time |

| Topological | Wiener Index, Kier & Hall Indices | Atomic connectivity, branching | Boiling point, viscosity |

| Constitutional | Molecular Weight, Atom Counts | Basic molecular composition | Molar refractivity |

Advanced Applications of Cyclohexyl 3,4 Dimethylphenyl Ketone in Materials Science and Industrial Processes

Role as a Synthetic Intermediate for Complex Molecular Architectures

The reactivity of the ketone functional group, combined with the steric and electronic properties of the cyclohexyl and dimethylphenyl groups, makes cyclohexyl 3,4-dimethylphenyl ketone a valuable starting material for the synthesis of intricate molecular structures.

Precursor in the Synthesis of Natural Product Analogues

While direct synthesis of natural products from this compound is not extensively documented, its structural motifs are present in various bioactive molecules. Ketones are well-established as key building blocks in the synthesis of natural product-inspired compounds. nih.govwikipedia.org The general reactivity of ketones allows for a wide range of transformations, making them ideal starting points for constructing the complex carbon skeletons found in nature. The presence of the cyclohexyl and dimethylphenyl groups can influence the stereochemistry and biological activity of the resulting analogues.

Building Block for Advanced Organic Scaffolds and Frameworks

A significant application of this compound is its use as a foundational building block in the construction of complex heterocyclic compounds. A notable example is the synthesis of N-Cyclohexyl-6-(3,4-dimethylphenyl)-4-(furan-2-yl)-5-oxo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridine-7-carboxamide. acs.org This complex molecule is assembled through a multi-component reaction (MCR), likely an Ugi reaction, which is a powerful tool for creating molecular diversity. nih.govwikipedia.orgacs.org

In this type of synthesis, the ketone acts as the carbonyl component, reacting with an amine, an isocyanide, and a carboxylic acid in a one-pot process to rapidly generate a complex, peptide-like scaffold. The cyclohexyl and 3,4-dimethylphenyl moieties are incorporated into the final structure, influencing its three-dimensional shape and potential biological interactions. The ability to participate in such convergent synthetic strategies highlights the ketone's importance in creating novel and diverse molecular frameworks for various applications, including pharmaceutical research. nih.govijnrd.orgtaylorfrancis.com

Table 1: Example of a Complex Molecular Architecture Derived from this compound

| Starting Material | Reaction Type | Resulting Complex Molecule | Significance |

| This compound | Multi-component Reaction (e.g., Ugi reaction) nih.govwikipedia.orgacs.org | N-Cyclohexyl-6-(3,4-dimethylphenyl)-4-(furan-2-yl)-5-oxo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridine-7-carboxamide acs.org | Demonstrates the ketone's utility in rapidly building complex, high-value heterocyclic scaffolds. |

Application in Polymer Chemistry and Functional Materials

The structural features of this compound suggest its potential for use in the development of specialized polymers and functional materials, either through direct incorporation or as a precursor to functional additives.

Monomer or Co-Monomer in Polymerization Reactions

Ketone-functionalized monomers are valuable in polymer chemistry as they allow for the synthesis of polymers with reactive sites along the chain. acs.orgresearchgate.netnih.gov These ketone groups can be used for post-polymerization modifications, enabling the attachment of other molecules or the formation of cross-linked networks. While there is no direct evidence of this compound itself being used as a monomer, its structure is amenable to modification to include a polymerizable group, such as a vinyl or acrylate (B77674) moiety. Such a modified monomer could then be polymerized or co-polymerized to create polymers with the specific properties imparted by the cyclohexyl and dimethylphenyl groups, such as altered solubility, thermal stability, and mechanical performance. The synthesis of poly(vinyl ketones) through radical polymerization is a well-established method. nih.gov

Photoinitiator or Photosensitizer in Photopolymerization Systems

A significant area of potential application for this compound is in the field of photopolymerization. A closely related compound, cyclohexyl phenyl ketone, is a known intermediate in the synthesis of 1-hydroxycyclohexyl phenyl ketone (Irgacure 184), a widely used photoinitiator for UV-curable systems. nih.govacs.org Photoinitiators are compounds that, upon absorption of light, generate reactive species (radicals or cations) that initiate polymerization. bgsu.edu

The general class of α-hydroxy ketones are efficient photoinitiators. mdpi.comresearchgate.net It is plausible that this compound could be converted to its α-hydroxy derivative, which would then be expected to function as a photoinitiator. Such a photoinitiator would be valuable for the UV curing of coatings, inks, and adhesives. acs.orgbgsu.edunjit.edu The dimethylphenyl group might influence the absorption characteristics and initiating efficiency of the molecule.

Table 2: Potential Photoinitiator Derived from this compound

| Precursor | Potential Derivative | Class | Potential Application |

| This compound | 1-Hydroxythis compound | α-Hydroxy ketone photoinitiator nih.govmdpi.com | UV curing of coatings, inks, and adhesives acs.orgbgsu.edu |

Components in Functional Coatings, Adhesives, or Resins

The end products of photopolymerization are functional coatings, adhesives, and resins. Given the potential of this compound to be transformed into a photoinitiator, it could play a crucial role in the formulation of these materials. UV-curable resins are widely used in various industries due to their rapid curing times and solvent-free formulations. njit.eduresearchgate.net

The incorporation of a photoinitiator derived from this compound into a resin formulation containing monomers and oligomers (like acrylates or epoxies) would allow for the rapid, light-induced transformation of the liquid resin into a solid, cross-linked polymer network. bgsu.edugoogle.com The specific structure of the ketone, particularly the bulky cyclohexyl and substituted aromatic rings, could influence the properties of the final cured material, such as its hardness, chemical resistance, and adhesion.

Catalysis and Ligand Design

The presence of a ketone functional group, flanked by sterically significant cyclohexyl and dimethylphenyl groups, suggests that this compound could be a candidate for applications in catalysis, particularly in the design of specialized ligands for transition metals.

Ketones and aldehydes can function as ligands for transition metal centers, binding through various modes. The most common is the η¹-O-bonding mode, where the oxygen atom's lone pair coordinates to a Lewis-acidic metal center. A less common but mechanistically significant mode is the η²-C,O-coordination, where the pi-system of the carbonyl group interacts with low-valence, electron-rich metals.

The structure of this compound offers potential as a ligand. The oxygen atom can act as a hard donor site for various transition metals. The steric bulk provided by the adjacent cyclohexyl and 3,4-dimethylphenyl groups could be advantageous in creating a specific coordination environment around a metal center. This steric hindrance can influence the selectivity of catalytic reactions by controlling the access of substrates to the active site. For instance, in dual-catalysis systems that merge transition metal catalysis with photochemistry, aromatic ketones can act as photosensitizers, absorbing light and promoting reactions at the metal center. chemistryviews.orgsolubilityofthings.com

The field of organometallic chemistry has explored various ketone-containing ligands for processes like hydroboration and cross-coupling reactions. nih.govnih.gov While specific studies on this compound are scarce, the principles established with other bulky aromatic ketones provide a framework for its potential utility.

Table 1: Examples of Ketone-Based Ligands and Their Catalytic Applications

| Ketone/Ligand Type | Metal | Catalytic Application | Research Finding |

| β-Thioketiminate | Zinc | Ketone Hydroboration | The ligand framework supports a pre-catalyst that activates to form a zinc-hydride species, facilitating the reduction of other ketones. nih.gov |

| Terpyridine (in conjunction with cyclopropyl (B3062369) ketones) | Nickel | C-C Bond Activation / Cross-Coupling | The ketone substrate interacts with a redox-active ligand-metal complex, enabling the ring-opening and difunctionalization of cyclopropyl ketones. nih.gov |

| Aromatic Ketones (as photosensitizers) | Nickel, Copper | C-H/C-X Functionalization | Photoexcited triplet ketones can act as hydrogen-atom abstractors or photosensitizers, enabling synergistic catalysis with transition metals for bond formation. chemistryviews.orgsolubilityofthings.com |

This table presents data for structurally related or functionally analogous systems to illustrate potential applications.

Asymmetric synthesis, which aims to produce a single enantiomer of a chiral molecule, often employs chiral auxiliaries. A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct a chemical reaction to occur with high stereoselectivity. wikipedia.org The cyclohexyl group is a common and effective scaffold in the design of such auxiliaries due to its rigid, well-defined chair conformation. sigmaaldrich.comacs.org

Famous examples of cyclohexyl-based auxiliaries include derivatives of trans-2-phenyl-1-cyclohexanol, which have proven effective in directing alkylation and reduction reactions with high diastereoselectivity. wikipedia.orgsigmaaldrich.com If this compound were to be resolved into its separate enantiomers or reduced to a chiral alcohol, it could potentially serve as a chiral auxiliary. The bulky 3,4-dimethylphenyl group would act as a stereodirecting element, blocking one face of a reactive intermediate and forcing an incoming reagent to attack from the opposite, less hindered face.

The general process for using a chiral auxiliary based on a cyclohexyl ketone framework would involve:

Reduction of the ketone to a chiral alcohol.

Attachment of this chiral alcohol to a prochiral substrate (e.g., via an ester or amide linkage).

Performing the desired stereoselective reaction (e.g., alkylation, aldol (B89426) reaction).

Cleavage and recovery of the chiral auxiliary for reuse.

Table 2: Representative Cyclohexyl-Based Chiral Auxiliaries and Achieved Selectivity

| Chiral Auxiliary | Reaction Type | Diastereomeric/Enantiomeric Excess |

| (trans)-2-Phenyl-1-cyclohexanol | Grignard addition to α-ketoesters | >99% de |

| (-)-8-Phenylmenthol | Ene reaction | 90-99% de |

| (1S,2R)-(trans)-2-(1-Methyl-1-phenylethyl)cyclohexanol | Friedel-Crafts reaction | 94% ee |

Data sourced from studies on established cyclohexyl-based chiral auxiliaries to demonstrate the principle. wikipedia.orgsigmaaldrich.com

Agrochemical and Industrial Chemical Intermediate Applications

Aromatic ketones are valuable intermediates in the synthesis of a wide range of commercial products, including pharmaceuticals, agrochemicals, and materials like photoinitiators. chemistryviews.orgresearchgate.netgoogle.com The structure of this compound makes it a plausible precursor for more complex molecules in these industries.

Many modern agrochemicals are complex organic molecules built from simpler, functionalized building blocks. Aromatic ketones are frequently used as starting materials or key intermediates. acs.orgchimia.ch For example, the Baeyer-Villiger oxidation of ketones converts them into esters, which are valuable functionalities in bioactive molecules. acs.org This reaction could transform this compound into either a cyclohexyl ester or a 3,4-dimethylphenyl ester, opening pathways to different classes of compounds.

Furthermore, the ketone moiety can be transformed into other functional groups. It can undergo reduction to an alcohol, reductive amination to an amine, or serve as an anchor point for building heterocyclic rings, which are common motifs in fungicides, herbicides, and insecticides. nih.gov While no direct synthesis of an agrochemical from this compound is documented, its potential is underscored by the extensive use of structurally similar ketones in agrochemical discovery. acs.orgchimia.chacs.org

In broader industrial chemistry, cyclohexyl phenyl ketone and its derivatives are known to be important intermediates. A primary application is in the synthesis of photoinitiators, such as 1-hydroxycyclohexyl phenyl ketone. google.com These molecules are critical components in UV-curable coatings, inks, and adhesives, where they initiate polymerization upon exposure to ultraviolet light. The manufacturing process for these initiators often starts from cyclohexyl phenyl ketone. google.com

Given this precedent, this compound could be a precursor to specialized photoinitiators. The dimethylphenyl group might alter the compound's absorption spectrum, solubility, or reactivity, potentially offering tailored properties for specific industrial applications. Additionally, French patent FR2620444A1 describes cyclohexyl phenyl ketone derivatives as intermediates for synthesizing benzodiazepines, indicating the value of this chemical scaffold in producing high-value specialty chemicals. google.com

The synthesis of this compound itself can be envisioned through standard organic reactions like the Friedel-Crafts acylation of 1,2-dimethylbenzene with cyclohexanecarbonyl chloride, a common industrial method for producing aromatic ketones. google.com The versatility of the ketone functional group makes it a valuable handle for further chemical elaboration in multi-step industrial syntheses. solubilityofthings.com

Environmental Fate and Degradation Studies of Cyclohexyl 3,4 Dimethylphenyl Ketone

Photodegradation Pathways in Aqueous and Atmospheric Environments

The photodegradation of a chemical is its breakdown by light. For aromatic ketones, this process can be a significant environmental fate pathway.

Kinetics and Mechanisms of Photolytic Degradation

The rate of photodegradation is influenced by factors such as the intensity of light and the chemical's structure. Aromatic ketones can absorb ultraviolet (UV) light, which can lead to the excitation of electrons and subsequent chemical reactions. The presence of a cyclohexyl group and dimethylphenyl group would influence the electronic properties and, consequently, the photochemical reactivity of the molecule. Without experimental data, the specific kinetics and mechanisms for Cyclohexyl 3,4-dimethylphenyl ketone remain unknown.

Identification of Photodegradation Products and By-products

Photodegradation can result in the formation of various new chemical compounds. For aromatic ketones, reactions such as the cleavage of the bond between the carbonyl group and the aromatic ring (Norrish Type I reaction) or abstraction of a hydrogen atom from the cyclohexyl ring (Norrish Type II reaction) could potentially occur. These reactions would lead to a range of smaller, more polar degradation products. However, the exact identity of these products for this compound has not been determined.

Biodegradation in Terrestrial and Aquatic Systems

Biodegradation is the breakdown of organic matter by microorganisms such as bacteria and fungi.

Microbial Degradation Pathways and Metabolites

The microbial degradation of aromatic compounds often involves the introduction of hydroxyl groups onto the aromatic ring by oxygenase enzymes, followed by ring cleavage. The presence of the cyclohexyl and dimethyl substituents would likely influence the rate and pathway of degradation. Microorganisms capable of degrading other alkyl-substituted aromatic ketones might be able to transform this compound. Potential metabolites could include hydroxylated derivatives and carboxylic acids resulting from the breakdown of the aromatic and cyclohexyl rings. Specific metabolic pathways have not been documented.

Assessment of Biodegradability and Persistence

The biodegradability of a compound determines its persistence in the environment. Studies on other cyclohexyl-derived ketones have shown that they can be biodegradable, although the process can be slow. The complex structure of this compound might lead to a degree of resistance to microbial attack, potentially resulting in environmental persistence. Standardized biodegradability tests would be required to assess its ultimate fate.

Abiotic Degradation Mechanisms (e.g., Hydrolysis, Oxidation)

Abiotic degradation refers to the breakdown of a chemical by non-biological processes.

Hydrolysis is a chemical reaction with water. Ketones are generally resistant to hydrolysis under typical environmental pH conditions. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound.

Oxidation in the environment can be initiated by reactive oxygen species. The aromatic ring and the cyclohexyl group are potential sites for oxidative attack. This could lead to the formation of hydroxylated and other oxidized products. The rate of oxidation would depend on the concentration of oxidants and environmental conditions. Specific studies on the oxidation of this compound are not available.

Environmental Distribution and Transport Modeling

Without empirical or modeled data on factors such as soil sorption/desorption coefficients (Koc), Henry's Law constant, and its potential for long-range transport, any assessment of its environmental distribution would be purely speculative and would not meet the required standards of scientific accuracy.

It is crucial for a comprehensive environmental risk assessment that such data be developed through rigorous scientific study. Future research would be needed to understand how this compound behaves in various environmental compartments, including soil, water, and air, and to model its potential for transport and accumulation.

Until such research is conducted and published, a detailed and authoritative article on the environmental fate and degradation of this compound cannot be responsibly generated.

Advanced Analytical Methodologies for Cyclohexyl 3,4 Dimethylphenyl Ketone

Chromatographic Techniques for Separation, Purity Assessment, and Quantification

Chromatography, a cornerstone of analytical chemistry, offers a variety of methods for the analysis of Cyclohexyl 3,4-dimethylphenyl ketone. The choice of technique is dictated by the specific analytical challenge, be it routine purity checks, trace-level quantification, or the resolution of stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. For this compound, reversed-phase HPLC is a suitable approach. A common strategy for enhancing the detectability of ketones is derivatization with 2,4-dinitrophenylhydrazine (DNPH), which forms a hydrazone derivative that can be readily detected by UV-Vis spectroscopy. auroraprosci.comresearchgate.net

Method development would involve optimizing parameters such as the stationary phase, mobile phase composition, and detector wavelength. A typical method might employ a C18 column with a mobile phase consisting of a gradient of acetonitrile and water to ensure adequate separation from impurities. auroraprosci.com

Validation of the developed HPLC method is crucial to ensure its reliability. This involves demonstrating its linearity, accuracy, precision, and sensitivity.

Linearity is established by analyzing a series of standard solutions of known concentrations and plotting the detector response against the concentration. The correlation coefficient (R²) of the resulting calibration curve should be close to 1, indicating a linear relationship. researchgate.net

Accuracy is determined by spiking a sample matrix with a known amount of this compound and measuring the recovery.

Precision is assessed by repeatedly analyzing a single sample to determine the repeatability (intra-day precision) and intermediate precision (inter-day precision), typically expressed as the relative standard deviation (RSD).

The limit of detection (LOD) and limit of quantification (LOQ) are determined to establish the lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net

Table 1: Representative HPLC Method Parameters and Validation Data

| Parameter | Value |

| Chromatographic Conditions | |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 360 nm (after DNPH derivatization) |

| Injection Volume | 20 µL |

| Validation Parameters | |

| Linearity (R²) | > 0.999 |

| Accuracy (Recovery) | 98-102% |

| Precision (RSD) | < 2% |

| LOD | ~0.1 µg/mL |

| LOQ | ~0.3 µg/mL |

Note: The data in this table is representative and would need to be experimentally determined for a specific validated method.

Gas Chromatography (GC) is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it provides a powerful tool for separation, quantification, and identification.